molecular formula C24H21N5 B3834509 1-(4-aminophenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)hydrazone

1-(4-aminophenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)hydrazone

Cat. No. B3834509
M. Wt: 379.5 g/mol
InChI Key: LYFFIFREZKAHKB-QRQIAZFYSA-N
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Description

1-(4-aminophenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)hydrazone, commonly known as APDPH, is a chemical compound that has been extensively studied for its potential applications in scientific research. APDPH belongs to the class of hydrazones, which are organic compounds that contain a hydrazone functional group (-NHN=). The unique structure of APDPH makes it a promising candidate for various research applications.

Mechanism of Action

The exact mechanism of action of APDPH is not fully understood. However, it is believed that APDPH exerts its biological activities by interacting with various cellular targets, including enzymes and receptors. APDPH has been shown to inhibit the activity of certain enzymes involved in tumor growth and inflammation.
Biochemical and Physiological Effects:
APDPH has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. APDPH has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, APDPH has been shown to possess anti-viral properties by inhibiting the replication of certain viruses.

Advantages and Limitations for Lab Experiments

One of the main advantages of APDPH is its versatility in various scientific research applications. APDPH can be used as a fluorescent probe for the detection of metal ions in biological systems, as well as a potential anti-tumor and anti-inflammatory agent. However, one of the limitations of APDPH is its limited solubility in water, which may hinder its use in certain biological assays.

Future Directions

There are many potential future directions for the research of APDPH. One potential direction is the development of APDPH-based fluorescent probes for the detection of metal ions in biological systems. Another potential direction is the investigation of APDPH as a potential anti-tumor and anti-inflammatory agent. Additionally, further research is needed to fully understand the mechanism of action of APDPH and its potential applications in scientific research.
In conclusion, APDPH is a promising chemical compound that has been extensively studied for its potential applications in scientific research. Its unique structure and biological activities make it a promising candidate for various research applications. Further research is needed to fully understand the potential of APDPH and its future directions in scientific research.

Scientific Research Applications

APDPH has been extensively studied for its potential applications in scientific research. It has been shown to possess a range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. APDPH has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

N-[(Z)-1-(4-aminophenyl)ethylideneamino]-4,6-diphenylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5/c1-17(18-12-14-21(25)15-13-18)28-29-24-26-22(19-8-4-2-5-9-19)16-23(27-24)20-10-6-3-7-11-20/h2-16H,25H2,1H3,(H,26,27,29)/b28-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFFIFREZKAHKB-QRQIAZFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)/C4=CC=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Aminophenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)hydrazone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-aminophenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)hydrazone

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